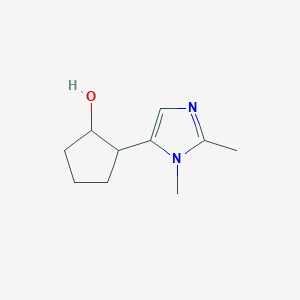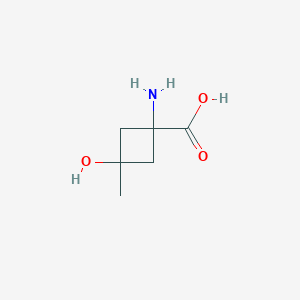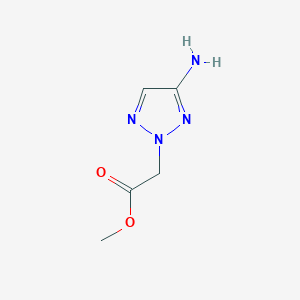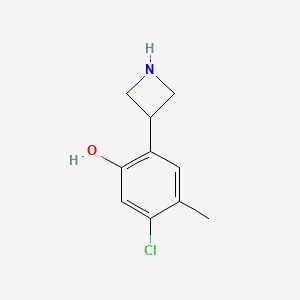
2-(4-Bromophenyl)-5-chloropyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenyl)-5-chloropyridin-3-ol is an organic compound that features a bromophenyl group and a chloropyridinyl group attached to a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-chloropyridin-3-ol typically involves the reaction of 4-bromophenylboronic acid with 5-chloro-3-hydroxypyridine under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water . The reaction is carried out at elevated temperatures, usually around 80-100°C, to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5-chloropyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 2-(4-bromophenyl)-5-chloropyridin-3-one.
Reduction: Formation of 2-(phenyl)-5-chloropyridin-3-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenyl)-5-chloropyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-chloropyridin-3-ol involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to reduced disease symptoms .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Another bromophenyl derivative with different functional groups and applications.
5-Chloro-2-hydroxypyridine: A related compound with similar structural features but different reactivity and uses.
Uniqueness
2-(4-Bromophenyl)-5-chloropyridin-3-ol is unique due to the combination of bromophenyl and chloropyridinyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H7BrClNO |
|---|---|
Molecular Weight |
284.53 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-chloropyridin-3-ol |
InChI |
InChI=1S/C11H7BrClNO/c12-8-3-1-7(2-4-8)11-10(15)5-9(13)6-14-11/h1-6,15H |
InChI Key |
CMAHNDYPYJFKJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=N2)Cl)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Fluoro-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one](/img/structure/B15260457.png)
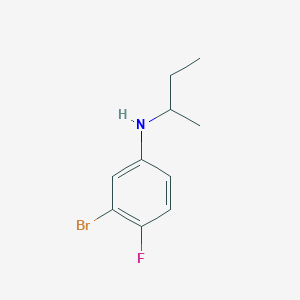
![2-[(4-Methylphenyl)methyl]pyridine-3-carbaldehyde](/img/structure/B15260487.png)
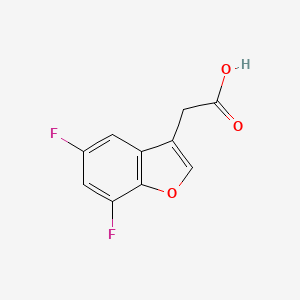
![(2S)-3-(4-Methylpiperazin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B15260495.png)
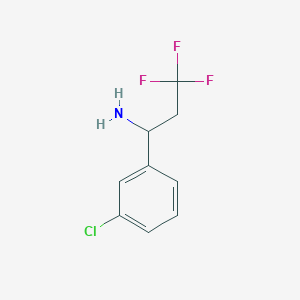
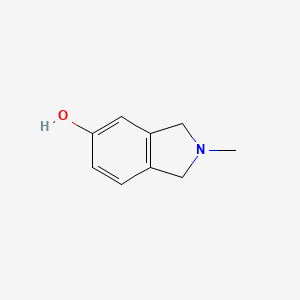
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B15260509.png)
![1-Aminobicyclo[2.2.1]heptan-2-one](/img/structure/B15260512.png)
